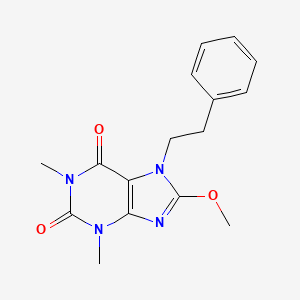![molecular formula C16H19N3O2S2 B6528463 N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide CAS No. 946327-59-9](/img/structure/B6528463.png)
N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide” is an organic compound that contains a thiazole ring, which is a type of heterocyclic compound . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring, a phenyl ring, and a carbamoyl group . The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Aplicaciones Científicas De Investigación
MTB has been used in a variety of scientific research applications, including in vitro studies, animal models, and clinical trials. In vitro studies have shown that MTB can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In animal models, MTB has been found to reduce inflammation and oxidative stress, as well as to reduce the size of tumors. In clinical trials, MTB has been found to be safe and effective for the treatment of rheumatoid arthritis, psoriasis, and cancer.
Mecanismo De Acción
The exact mechanism of action of MTB is not fully understood, but it is thought to involve the inhibition of the activity of pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2). MTB is also believed to inhibit the production of reactive oxygen species, which are thought to be involved in the pathogenesis of several diseases.
Biochemical and Physiological Effects
MTB has been found to possess a wide range of biochemical and physiological effects. In vitro studies have shown that MTB can inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. In animal models, MTB has been found to reduce inflammation and oxidative stress, as well as to reduce the size of tumors. In clinical trials, MTB has been found to be safe and effective for the treatment of rheumatoid arthritis, psoriasis, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of MTB in laboratory experiments has several advantages, including its low cost and availability, as well as its stability and ease of use. However, there are also some limitations, including its relatively short shelf life and the fact that it is not soluble in water.
Direcciones Futuras
There are a number of potential future directions for research on MTB. These include further studies on its mechanism of action, its potential for use in other medical conditions, and its potential for use as an adjuvant therapy. Additionally, further research could be conducted on the potential of MTB to act as a prodrug, and its potential for use in drug delivery systems. Finally, further studies could be conducted to explore the potential of MTB to act as a chemopreventive agent.
Métodos De Síntesis
MTB is synthesized through a multi-step process, beginning with the reaction of 4-phenyl-1,3-thiazol-5-yl sulfanylmethyl carbamate and butanamide. This reaction is followed by the addition of an aqueous solution of sodium hydroxide, and the resulting mixture is then heated to a temperature of 120°C in order to complete the reaction. The final compound is then purified through a series of chromatographic techniques.
Propiedades
IUPAC Name |
N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S2/c1-3-7-12(20)18-15-14(11-8-5-4-6-9-11)19-16(23-15)22-10-13(21)17-2/h4-6,8-9H,3,7,10H2,1-2H3,(H,17,21)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVJPSUTZIEJST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(N=C(S1)SCC(=O)NC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-benzyl-3-methyl-8-[(propan-2-yl)amino]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528392.png)
![8-{[2-(dimethylamino)ethyl]amino}-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528400.png)
![8-{[2-(diethylamino)ethyl]amino}-7-[2-(4-methoxyphenyl)-2-oxoethyl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6528405.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}propanamide](/img/structure/B6528408.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}-3-methylbutanamide](/img/structure/B6528432.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}cyclopentanecarboxamide](/img/structure/B6528443.png)
![2-{[5-(2-cyclopentylacetamido)-4-phenyl-1,3-thiazol-2-yl]sulfanyl}acetamide](/img/structure/B6528447.png)
![N-{2-[(carbamoylmethyl)sulfanyl]-4-phenyl-1,3-thiazol-5-yl}adamantane-1-carboxamide](/img/structure/B6528451.png)
![3,3-dimethyl-N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)butanamide](/img/structure/B6528464.png)
![N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)cyclopentanecarboxamide](/img/structure/B6528471.png)
![N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)thiophene-2-carboxamide](/img/structure/B6528472.png)
![N-(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)furan-2-carboxamide](/img/structure/B6528473.png)
![2-[(2-{[(methylcarbamoyl)methyl]sulfanyl}-4-phenyl-1,3-thiazol-5-yl)carbamoyl]phenyl acetate](/img/structure/B6528476.png)